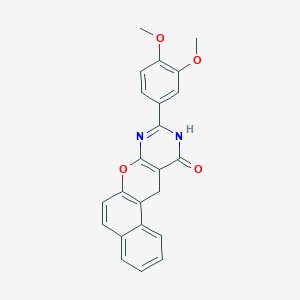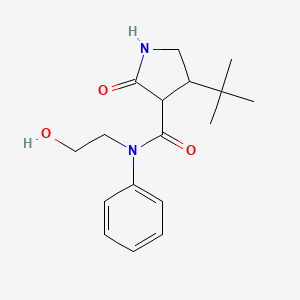![molecular formula C19H17N3O2 B6429917 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide CAS No. 2097915-07-4](/img/structure/B6429917.png)
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide” is a chemical compound that belongs to the benzofuran family . Benzofuran compounds are ubiquitous in nature and have a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of this compound involves a Claisen–Smichdt-type condensation reaction . This reaction is a key step in the synthesis of isoindolo[2,1-a]quinoline derivatives .
Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Claisen–Smichdt-type condensation reaction . This reaction is used to obtain different derivatives belonging to the isoindolo[2,1-a]quinoline family .
Applications De Recherche Scientifique
N-benzofuran-3-ylmethyl-3-pyrazole-1-ylbenzamide has been used in a variety of scientific research applications. It has been used as a ligand in transition metal complexes, as a building block in organic synthesis, and as an inhibitor of protein kinases. It has also been used as a substrate for the synthesis of novel anti-cancer agents and as a tool for the study of enzyme-catalyzed reactions.
Mécanisme D'action
The exact mechanism of action of N-benzofuran-3-ylmethyl-3-pyrazole-1-ylbenzamide is not fully understood. However, it is believed that it acts as an inhibitor of protein kinases by binding to their active sites and preventing the phosphorylation of their target proteins.
Biochemical and Physiological Effects
N-benzofuran-3-ylmethyl-3-pyrazole-1-ylbenzamide has been shown to inhibit the activity of protein kinases in vitro, which suggests that it may have an inhibitory effect on the activity of certain enzymes in vivo. In addition, it has been shown to have anti-cancer activity in vitro and in vivo, suggesting that it may be useful in the treatment of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-benzofuran-3-ylmethyl-3-pyrazole-1-ylbenzamide in laboratory experiments is its ability to act as an inhibitor of protein kinases. This makes it a useful tool for studying the effects of protein kinase inhibitors on cell function and for identifying novel anti-cancer agents. However, it is important to note that the exact mechanism of action of this compound is still not fully understood, and further research is needed to elucidate its exact mechanism of action.
Orientations Futures
The potential applications of N-benzofuran-3-ylmethyl-3-pyrazole-1-ylbenzamide are vast, and further research is needed to fully understand its mechanism of action and potential therapeutic applications. Some possible future directions for research include: further investigation into its mechanism of action and its effects on protein kinases; the development of novel anti-cancer agents based on this compound; the use of this compound as a tool for studying the effects of protein kinase inhibitors on cell function; and the use of this compound in the development of new therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
N-benzofuran-3-ylmethyl-3-pyrazole-1-ylbenzamide can be synthesized by a two-step process. The first step involves the condensation of benzofuran-3-ylmethyl amine and 1H-pyrazole-3-carboxylic acid chloride in the presence of triethylamine in dichloromethane, followed by the addition of pyridine. The second step involves the reaction of the resulting product with acetic anhydride in the presence of pyridine.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-19(14-5-3-6-16(11-14)22-10-4-9-21-22)20-12-15-13-24-18-8-2-1-7-17(15)18/h1-11,15H,12-13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUFEPRMKAYYRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea](/img/structure/B6429846.png)
![1-[(3-methylphenyl)methanesulfonyl]-3-(methylsulfanyl)pyrrolidine](/img/structure/B6429849.png)
![N'-benzyl-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide](/img/structure/B6429858.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B6429863.png)

![2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]quinoxaline](/img/structure/B6429875.png)
![1-{[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B6429877.png)
![N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B6429882.png)

![4-(methoxymethyl)-1-[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B6429907.png)
![5-fluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B6429913.png)
![2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide](/img/structure/B6429918.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B6429926.png)
